molecular formula C6H8N4S B15198921 4-Amino-1-methyl-2-(methylthio)-1H-imidazole-5-carbonitrile

4-Amino-1-methyl-2-(methylthio)-1H-imidazole-5-carbonitrile

Cat. No.: B15198921
M. Wt: 168.22 g/mol
InChI Key: ZPUMJTFVHPSBSG-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-2-(methylthio)-1H-imidazole-5-carbonitrile is a heterocyclic compound that contains an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and methylthio groups in the structure provides unique chemical properties that can be exploited in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-2-(methylthio)-1H-imidazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-1-methyl-2-(methylthio)-1H-imidazole with a cyanating agent such as cyanogen bromide. The reaction is usually carried out in a solvent like acetonitrile at elevated temperatures to facilitate the formation of the carbonitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of microwave irradiation has been reported to improve reaction rates and yields in the synthesis of similar heterocyclic compounds .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-2-(methylthio)-1H-imidazole-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: N-substituted imidazoles.

Scientific Research Applications

4-Amino-1-methyl-2-(methylthio)-1H-imidazole-5-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-2-(methylthio)-1H-imidazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the amino and methylthio groups allows for hydrogen bonding and hydrophobic interactions with target molecules, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-methyl-2-(methylthio)-1H-imidazole-5-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

    4-Amino-1-methyl-2-(methylthio)-1H-imidazole-5-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.

Uniqueness

4-Amino-1-methyl-2-(methylthio)-1H-imidazole-5-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and chemical properties

Properties

Molecular Formula

C6H8N4S

Molecular Weight

168.22 g/mol

IUPAC Name

5-amino-3-methyl-2-methylsulfanylimidazole-4-carbonitrile

InChI

InChI=1S/C6H8N4S/c1-10-4(3-7)5(8)9-6(10)11-2/h8H2,1-2H3

InChI Key

ZPUMJTFVHPSBSG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=C1SC)N)C#N

Origin of Product

United States

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